Methyl 4-formylnorbornane-1-carboxylate
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Overview
Description
Methyl 4-formylnorbornane-1-carboxylate is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and contains both a formyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formylnorbornane-1-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, forms the norbornane skeleton. Subsequent functionalization steps introduce the formyl and carboxylate ester groups. For example, the formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride, while the carboxylate ester group can be formed through esterification reactions with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylnorbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-carboxynorbornane-1-carboxylate.
Reduction: Methyl 4-hydroxymethylnorbornane-1-carboxylate.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formylnorbornane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug design and development, especially in the synthesis of compounds with biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various transformations in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-formylnorbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific compound derived from this compound.
Comparison with Similar Compounds
Methyl 4-formylnorbornane-1-carboxylate can be compared with other norbornane derivatives, such as:
Norbornene: A simpler bicyclic compound without the formyl and carboxylate ester groups. It is commonly used in polymer synthesis.
Norbornadiene: A bicyclic compound with two double bonds, used as a ligand in organometallic chemistry.
Norcantharidin: A norbornane derivative with anticancer properties, used in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDFDRUFDXBPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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